5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole
Description
Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research
The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. bohrium.comnih.gov This structural motif is a cornerstone in contemporary medicinal and materials chemistry due to its unique physicochemical properties, including dipole character, hydrogen bonding capability, and relative stability. nih.govguidechem.com 1,2,4-triazoles exist in two tautomeric forms, 1H and 4H, with the 1H form being generally more stable. nih.gov
Derivatives of 1,2,4-triazole are recognized for an extensive spectrum of biological activities. ijpsr.comnih.gov They are integral to numerous clinically approved drugs, demonstrating antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole, Anastrozole) properties. nih.govlifechemicals.commdpi.com The versatility of the triazole ring allows it to serve as a pharmacophore that can interact with various biological targets with high affinity. nih.govontosight.ai Research has consistently shown that incorporating this heterocycle into molecular designs can lead to compounds with significant therapeutic potential, including antibacterial, anticonvulsant, anti-inflammatory, and antioxidant effects. bohrium.comnih.gov Beyond medicine, these compounds are also utilized in agrochemicals, as corrosion inhibitors, and in the development of functional polymers. nih.govlifechemicals.com
Significance of Bromobenzyl and Thioether Moieties in Novel Chemical Scaffold Design
In the design of new chemical entities, specific functional groups, or moieties, are often combined to create hybrid molecules with enhanced or novel properties. The bromobenzyl and thioether moieties are particularly significant in this regard.
The thioether linkage (C-S-C) is a privileged structural motif in drug design. tandfonline.com Sulfur's ability to exist in various oxidation states and its unique electronic properties make the thioether group a valuable component for modulating a molecule's biological activity and pharmacokinetic profile. tandfonline.comnih.gov Thioether bonds can be integral parts of a molecule's core structure or act as flexible linkers connecting different pharmacophores. acsgcipr.org Their inclusion can influence a compound's interaction with biological targets and confer specific properties, such as sensitivity to oxidative environments, which can be exploited for targeted drug delivery. nih.gov
The bromobenzyl moiety combines a flexible benzyl (B1604629) group with a bromine substituent. The benzyl group itself is a common structural unit in medicinal chemistry, providing a scaffold that can be readily functionalized. drugbank.com The addition of a halogen atom, such as bromine, significantly alters the electronic and lipophilic properties of the molecule. bohrium.comontosight.ai Halogen substitutions can enhance binding affinity to target proteins through halogen bonding, improve membrane permeability, and influence the metabolic stability of a compound. The "2-bromo" (or ortho) substitution pattern specifically orients the bromine atom in a way that can create unique steric and electronic effects, potentially leading to selective interactions with biological receptors. ontosight.ainih.gov
Rationale for the Academic Investigation of 5-((2-Bromobenzyl)thio)-1h-1,2,4-triazole
The academic investigation of this compound is predicated on the principle of molecular hybridization. This strategy involves the deliberate combination of distinct pharmacophoric units to create a new molecule with potentially synergistic or novel biological activities. In this specific compound, three key structural motifs are integrated:
The 1,2,4-triazole core: A proven heterocyclic scaffold with a wide range of pharmacological activities. bohrium.comnih.gov
The thioether linker: A versatile bridge that connects the triazole ring to the benzyl group and can favorably modulate the compound's properties. tandfonline.com
The rationale is that the resulting hybrid molecule may exhibit enhanced potency, selectivity, or a different spectrum of activity compared to compounds containing only one or two of these components. Research on structurally similar compounds, such as 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates, has shown that this scaffold can possess actoprotective effects, demonstrating the potential for discovering novel bioactivities by exploring this chemical space. zsmu.edu.ua
Scope and Objectives of Dedicated Research on the Compound
Dedicated research on this compound would typically encompass a multi-stage investigation to fully characterize its chemical nature and biological potential. The primary objectives of such research are outlined below.
| Research Stage | Key Objectives |
| Chemical Synthesis | To develop and optimize a reliable and efficient synthetic pathway for the compound, often starting from a 1,2,4-triazole-3-thiol precursor and reacting it with 2-bromobenzyl bromide. zsmu.edu.uascirp.org |
| Structural Characterization | To unequivocally confirm the molecular structure and purity of the synthesized compound using modern analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). scirp.orgnih.gov |
| Physicochemical Profiling | To determine fundamental physical and chemical properties, including melting point, solubility in various solvents, and lipophilicity (logP), which are crucial for understanding its behavior in biological systems. guidechem.combohrium.com |
| Biological Screening | To conduct a broad range of in vitro assays to identify potential biological activities. Based on the constituent moieties, screening would likely target antimicrobial, antifungal, anticancer, and anti-inflammatory effects. bohrium.comscirp.org |
| Structure-Activity Relationship (SAR) Studies | To synthesize and evaluate a series of structural analogs of the parent compound to understand how modifications to the triazole, thioether, or bromobenzyl parts of the molecule affect its biological activity. nih.gov |
This systematic approach allows for a comprehensive evaluation of the compound, from its fundamental chemical properties to its potential as a lead for further development in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3S |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
5-[(2-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c10-8-4-2-1-3-7(8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
InChI Key |
QWLSJKXMRZKAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NN2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways
Historical and Contemporary Approaches to 1,2,4-Triazole (B32235) Core Functionalization
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal and materials chemistry, leading to the development of a vast array of synthetic methods for its construction and functionalization. nih.govuzhnu.edu.uaresearchgate.net Historically, the synthesis of the 1,2,4-triazole ring often relied on cyclization reactions of hydrazine (B178648) derivatives. uzhnu.edu.ua Classic named reactions such as the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides, and the Einhorn–Brunner reaction, utilizing the condensation of hydrazines with diacylamines, have been fundamental in establishing the chemistry of this heterocycle. nih.gov
Contemporary approaches have expanded this synthetic arsenal (B13267) significantly, offering improved yields, milder reaction conditions, and greater functional group tolerance. researchgate.net Modern methods frequently employ metal-catalyzed reactions, multicomponent reactions, and green chemistry techniques like microwave-assisted synthesis. uzhnu.edu.uamdpi.com Precursors such as amidines, imidates, and amidrazones are now commonly used starting materials. nih.gov For instance, the cyclization of substituted thiosemicarbazides is a widely adopted and efficient route to produce 4-amino-5-mercapto-1,2,4-triazoles, which are key intermediates for further functionalization. mdpi.comsemanticscholar.org These advancements have not only streamlined the synthesis of the 1,2,4-triazole core but have also enabled the introduction of a wide variety of substituents, paving the way for the synthesis of complex molecules like 5-((2-bromobenzyl)thio)-1H-1,2,4-triazole.
Detailed Precursor Synthesis and Intermediate Derivatization Strategies for the Thioether Linkage
The synthesis of this compound hinges on the preparation of a key precursor, 5-mercapto-1H-1,2,4-triazole, and the subsequent formation of the thioether bond. The mercapto triazole exists in a tautomeric equilibrium with its thione form, 2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net
The most common and efficient route to 5-mercapto-1H-1,2,4-triazole and its derivatives involves the cyclization of thiosemicarbazide (B42300) or its acylated derivatives. mdpi.comsemanticscholar.org For example, heating thiosemicarbazide with formic acid, followed by cyclization in the presence of a base like sodium hydroxide (B78521), yields the desired 5-mercapto-1H-1,2,4-triazole. google.com
Once the 5-mercapto-1H-1,2,4-triazole intermediate is obtained, the next crucial step is the derivatization to form the thioether linkage. This is typically achieved through an S-alkylation reaction. researchgate.net The sulfur atom of the mercapto group acts as a nucleophile, attacking an electrophilic carbon. In the synthesis of the target molecule, the electrophile is 2-bromobenzyl bromide. The reaction is generally carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. researchgate.net The choice of base and solvent is critical for the efficiency of this reaction, with common systems including sodium hydroxide in an alcoholic solvent or potassium carbonate in acetone (B3395972). uzhnu.edu.uanih.gov The regioselectivity of this alkylation is a key consideration, as alkylation can potentially occur on the nitrogen atoms of the triazole ring. However, under basic conditions, S-alkylation is generally favored. uzhnu.edu.uaresearchgate.net
Optimization of Reaction Conditions for the Efficient Synthesis of this compound
The efficient synthesis of this compound relies on the careful optimization of reaction parameters for the S-alkylation step. This includes the choice of synthetic route, reaction conditions, and the use of catalysts and specific solvents.
Conventional Synthetic Routes and Yield Optimization
The conventional synthesis of this compound involves the reaction of 5-mercapto-1H-1,2,4-triazole with 2-bromobenzyl bromide in the presence of a base. researchgate.net Optimization of this route focuses on maximizing the yield and purity of the product.
Key parameters for optimization include:
Base: Strong bases like sodium hydroxide or potassium hydroxide are often used to ensure complete deprotonation of the thiol. researchgate.net Weaker bases such as potassium carbonate can also be effective, particularly in polar aprotic solvents. nih.gov The choice of base can influence the reaction rate and the formation of byproducts.
Solvent: The reaction is typically performed in polar solvents that can dissolve the reactants and facilitate the nucleophilic substitution. Alcohols like ethanol (B145695) or methanol (B129727) are common choices when using strong alkoxide bases. researchgate.net Polar aprotic solvents such as dimethylformamide (DMF) or acetone can also be employed, especially with carbonate bases. nih.gov
Temperature: The reaction temperature can be varied to control the reaction rate. While some alkylations proceed at room temperature, gentle heating may be required to drive the reaction to completion. zsmu.edu.ua
Stoichiometry: The molar ratio of the reactants is another important factor. Using a slight excess of the alkylating agent, 2-bromobenzyl bromide, can help to ensure complete conversion of the starting triazole.
A typical procedure involves dissolving the 5-mercapto-1H-1,2,4-triazole in an appropriate solvent with a base, followed by the dropwise addition of 2-bromobenzyl bromide. The reaction mixture is then stirred at a controlled temperature for a specific duration until completion, which can be monitored by thin-layer chromatography (TLC).
Microwave-Assisted Synthesis Protocols and Parameters
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.gov The synthesis of thioether derivatives of 1,2,4-triazoles has been shown to be highly efficient under microwave irradiation. mdpi.comsemanticscholar.org
For the synthesis of this compound, a microwave-assisted protocol would involve subjecting a mixture of 5-mercapto-1H-1,2,4-triazole, 2-bromobenzyl bromide, and a base in a suitable solvent to microwave irradiation. A reported system for similar reactions is a NaOH/DMF/H₂O mixture, with optimal conditions found to be 90°C for 15 minutes. mdpi.comsemanticscholar.org
The key parameters to optimize in a microwave-assisted synthesis include:
Temperature and Pressure: Microwave reactors allow for precise control over temperature and pressure, enabling reactions to be conducted at temperatures above the boiling point of the solvent.
Irradiation Time: Reaction times are significantly reduced, often from hours to minutes. zsmu.edu.ua
Solvent: Solvents with high dielectric constants are generally more efficient at absorbing microwave energy.
The use of microwave synthesis can lead to higher yields, shorter reaction times, and often cleaner reaction profiles compared to conventional heating methods. nih.gov
Catalyst Systems and Solvent Effects on Reaction Efficacy
While the S-alkylation of thiols is often a facile reaction that does not strictly require a catalyst, the choice of solvent and base system plays a crucial role in the reaction's efficacy. The solvent can influence the solubility of the reactants, the nucleophilicity of the thiolate anion, and the rate of the substitution reaction.
Polar aprotic solvents like DMF can enhance the rate of SN2 reactions by solvating the cation of the base while leaving the anion (the thiolate) relatively free and highly nucleophilic. mdpi.comsemanticscholar.org In contrast, protic solvents like ethanol can solvate both the cation and the anion, which can slightly reduce the nucleophilicity of the thiolate but are often effective and readily available.
The table below summarizes the effects of different catalyst (base) and solvent systems on the S-alkylation of mercapto-1,2,4-triazoles.
| Base | Solvent | Temperature | Typical Outcome |
| Sodium Hydroxide | Ethanol/Methanol | Room Temp to Reflux | Good to excellent yields, common for laboratory scale. |
| Potassium Carbonate | Acetone/DMF | Room Temp to Reflux | Milder conditions, often used for substrates sensitive to strong bases. nih.gov |
| Sodium Hydroxide | DMF/Water (Microwave) | 90°C | Rapid reaction, high yields. mdpi.comsemanticscholar.org |
Purification and Isolation Techniques for Research-Grade Purity
Obtaining this compound in high purity is essential for its characterization and any subsequent applications. The purification strategy will depend on the physical properties of the compound and the nature of any impurities present.
Common purification techniques include:
Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. researchgate.netnih.gov The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of triazole derivatives include ethanol, ethyl acetate, or mixtures of solvents. researchgate.netnih.gov
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique. researchgate.net The crude product is loaded onto a column of stationary phase (e.g., silica (B1680970) gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase. The selection of the eluent system is crucial for achieving good separation.
Washing: After the reaction is complete, the reaction mixture is often worked up by washing with water to remove inorganic salts and water-soluble impurities. nih.gov The product can then be extracted into an organic solvent.
The purity of the final compound is typically assessed using techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Considerations for Scalability in Academic Synthesis Endeavors
Scaling the synthesis of this compound from a discovery to a production scale in an academic setting necessitates a thorough evaluation of several factors to ensure efficiency, safety, and reproducibility. Key considerations include reaction conditions, purification strategies, and potential side reactions.
Reaction Conditions: The S-alkylation of 1,2,4-triazole-3-thiol is generally a robust reaction. However, when moving to a larger scale, precise control over reaction parameters becomes crucial. The choice of base and solvent can significantly impact the reaction's outcome. Stronger bases like potassium hydroxide in ethanol often lead to faster reaction times. The temperature of the reaction must be carefully monitored to prevent potential side reactions, such as N-alkylation, although S-alkylation is generally favored for this class of compounds.
Purification: Purification is often the bottleneck in scaling up chemical syntheses. For this compound, recrystallization is a commonly employed and scalable purification method. The choice of solvent for recrystallization is critical and needs to be optimized to ensure high recovery of the pure product. In cases where recrystallization is insufficient to remove impurities, column chromatography may be necessary, which can be a time-consuming and solvent-intensive process on a larger scale.
The following interactive data tables provide a summary of typical reaction conditions for the S-alkylation of 1,2,4-triazole-3-thiols with various benzyl (B1604629) halides, based on analogous reactions reported in the literature. This data can serve as a guide for optimizing the synthesis of the target compound on a larger scale.
Table 1: Representative Conditions for S-Alkylation of 1,2,4-Triazole-3-thiols
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl bromide | KOH | Ethanol | Reflux | 2-4 | 85-95 |
| 4-Chlorobenzyl chloride | K₂CO₃ | DMF | 80 | 3-5 | 80-90 |
| 2-Chlorobenzyl chloride | NaOH | Methanol | Room Temp | 6-8 | 75-85 |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR allows for the mapping of atom connectivity and the determination of the chemical environment of each nucleus.
¹H NMR Spectroscopy: In the proton NMR spectrum of 5-((2-Bromobenzyl)thio)-1H-1,2,4-triazole, specific signals corresponding to each unique proton environment are expected. The NH proton of the triazole ring is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically above 13 ppm, due to its acidic nature. The protons of the benzyl (B1604629) group's aromatic ring would present as a complex multiplet system between 7.0 and 7.6 ppm. The methylene (B1212753) (-CH₂-) protons, which bridge the sulfur atom and the brominated phenyl ring, are expected to produce a characteristic singlet at approximately 4.5 ppm. The integration of these signals would correspond to the number of protons in each environment (1H for NH, 4H for the aromatic ring, and 2H for the methylene group).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The two carbon atoms of the 1,2,4-triazole (B32235) ring are expected to resonate at distinct chemical shifts, typically in the range of 150-165 ppm. The carbon atoms of the 2-bromobenzyl group would appear in the aromatic region (120-140 ppm), with the carbon atom bonded to the bromine atom (C-Br) appearing around 122 ppm. The methylene carbon (-CH₂-) signal is anticipated to be observed in the upfield region, typically around 35 ppm.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Triazole-NH | ~13.5 (s, 1H) | - |
| Triazole C=N | - | ~163 |
| Triazole C-S | - | ~152 |
| Aromatic-CH | ~7.6-7.2 (m, 4H) | ~127-133 |
| Aromatic C-Br | - | ~122 |
| Aromatic C-CH₂ | - | ~135 |
| S-CH₂ | ~4.5 (s, 2H) | ~35 |
High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, and its mass-to-charge ratio (m/z) is measured with high accuracy.
For this compound (C₉H₈BrN₃S), the calculated monoisotopic mass is approximately 284.9673 u. HRMS analysis would be expected to show a prominent ion peak corresponding to [M+H]⁺ at m/z 285.9751. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units ([M+H]⁺ and [M+2+H]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation analysis would likely show the cleavage of the thioether bond, leading to the formation of the 2-bromobenzyl cation (m/z 169/171) and the 1H-1,2,4-triazole-5-thiol fragment.
Table 2: Predicted HRMS Data
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 285.9751 | ~285.9750 | C₉H₉BrN₃S⁺ |
| [M+2+H]⁺ | 287.9731 | ~287.9730 | C₉H₉⁸¹BrN₃S⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. wikipedia.org It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the triazole ring. The C=N stretching vibrations within the triazole ring are expected to appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching of the benzene ring would give rise to peaks around 1450-1600 cm⁻¹. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3150 (broad) | N-H stretch | 1,2,4-Triazole |
| ~3060 | Aromatic C-H stretch | Benzyl group |
| ~1610 | C=N stretch | 1,2,4-Triazole |
| ~1590, 1470 | C=C stretch | Aromatic ring |
| ~750 | C-Br stretch | 2-Bromobenzyl |
| ~690 | C-S stretch | Thioether |
X-ray Crystallography for Solid-State Structure Determination (if available)
Chromatographic Methods (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are vital for separating components of a mixture, thereby assessing the purity of the final compound and monitoring the progress of a chemical reaction. chromatographytoday.com
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of volatile and thermally stable compounds. measurlabs.com For this compound, GC-MS could be used to determine its purity. The compound would exhibit a characteristic retention time as it passes through the GC column, and the coupled mass spectrometer would confirm its identity by providing its mass spectrum, as described in section 3.2. Studies on similar 1,2,4-triazole derivatives have shown that GC-MS is a viable analytical method, although the polarity of the compound can affect peak shape and response.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive. labmanager.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol-water or acetonitrile-water mixture), would be an effective method for assessing the purity of the title compound. The compound would elute at a specific retention time, and a UV detector would quantify its presence by measuring the absorption of the aromatic rings. This method is also ideal for monitoring the disappearance of starting materials (e.g., 1H-1,2,4-triazole-5-thiol and 2-bromobenzyl bromide) and the appearance of the product during the synthesis.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1,2,4-triazole (B32235) derivatives. researchgate.netmdpi.com These calculations focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, the HOMO is indicative of the molecule's electron-donating ability, while the LUMO represents its capacity to accept electrons. mdpi.com
For analogous 1,2,4-triazole thioether structures, studies show that the HOMO is typically located on the 1,2,4-triazole ring and the thioether group. mdpi.commdpi.com The LUMO, conversely, is often distributed across the triazole ring, the thioether bridge, and the attached phenyl ring. mdpi.com This distribution suggests that the triazole and thioether moieties are key regions for electrophilic attack and nucleophilic interactions.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. For a structurally related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the HOMO-LUMO energy gap was calculated to be 0.17499 Hartree. mdpi.com Various other reactivity descriptors can also be calculated to provide a comprehensive understanding of the molecule's chemical behavior. researchgate.net
Table 1: Key Reactivity Descriptors Calculated via Quantum Methods for 1,2,4-Triazole Derivatives
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons. |
| Energy Bandgap | ΔE | Indicates chemical reactivity and stability. |
| Dipole Moment | µ | Measures the polarity of the molecule. |
| Hardness | η | Resistance to change in electron distribution. |
| Softness | σ | Reciprocal of hardness, indicates reactivity. |
| Electronegativity | χ | Tendency to attract electrons. |
| Electrophilicity Index | ω | Global electrophilic nature of the molecule. |
| Nucleophilicity Index | ε | Global nucleophilic nature of the molecule. |
This table is a generalized representation based on data available for substituted 1,2,4-triazole derivatives. researchgate.net
Molecular Docking Studies with Relevant Biological Receptors or Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,2,4-triazole thioethers, docking studies are frequently employed to investigate their potential as inhibitors of various enzymes and receptors. A primary target for antifungal 1,2,4-triazole derivatives is cytochrome P450 14α-sterol demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.govnih.govnih.gov
Docking simulations of compounds structurally similar to 5-((2-Bromobenzyl)thio)-1H-1,2,4-triazole into the active site of CYP51 reveal key binding interactions. These typically involve the triazole ring forming a coordinate bond with the heme iron atom in the enzyme's active site. nih.gov Additionally, the various substituents on the triazole core, such as the bromobenzyl group, can form hydrophobic, π-π stacking, or hydrogen bond interactions with the surrounding amino acid residues, enhancing binding affinity. nih.govnih.gov
Other potential biological targets investigated for related triazole structures include:
Cytochrome bc1 complex: An enzyme complex in the electron transport chain, targeted for antifungal action. frontiersin.org
Cyclooxygenase (COX-1 and COX-2): Enzymes involved in inflammation, suggesting potential anti-inflammatory applications. prolekarniky.cz
Tubulin: A protein crucial for microtubule formation, making it a target for anticancer agents. uobaghdad.edu.iq
Estrogen Receptor Beta: A target for breast cancer therapies. nih.gov
The results of these studies are often quantified by a docking score or binding energy (measured in kcal/mol), where a more negative value indicates a more favorable binding interaction. For example, docking studies of new heterocycles linked to thiazole (B1198619) conjugates showed binding energies ranging from -9.0 to -9.4 kcal/mol. nih.gov
Molecular Dynamics Simulations to Explore Ligand-Target Interactions and Stability
For triazole inhibitors bound to enzymes like CYP51, MD simulations lasting up to 200 nanoseconds have been performed. frontiersin.org The stability of these simulations is often analyzed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. frontiersin.org
Further analysis, such as the root-mean-square fluctuation (RMSF), can identify which parts of the protein are more flexible or rigid upon ligand binding. frontiersin.org MD simulations also allow for the detailed study of interaction energies and the persistence of specific hydrogen bonds or hydrophobic contacts, confirming the stability of the binding mode predicted by docking. researchgate.netnih.gov These simulations have confirmed that for some 1,2,4-triazole derivatives, the presence of intermolecular hydrogen bonds significantly increases interaction energies and contributes to a stable conformation in a solution environment. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,2,4-Triazole-Thioether Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of compounds with their biological activity. rsc.orgresearchgate.net For series of 1,2,4-triazole-thioether derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are often performed to understand the structural requirements for a specific biological activity, like antifungal potency. nih.govfrontiersin.org
In a typical CoMFA study, a set of structurally related compounds with known biological activities are aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to relate variations in these fields to variations in biological activity. The predictive power of the resulting QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov
Table 2: Examples of 3D-QSAR Model Statistics for 1,2,4-Triazole-Thioether Derivatives
| Compound Series | Target Fungus | q² | r² | Reference |
| Menthol-derived 1,2,4-triazole-thioethers | Physalospora piricola | 0.514 | 0.991 | nih.govnih.gov |
| Nopol-based 1,2,4-triazole-thioethers | Physalospora piricola | 0.685 | 0.944 | frontiersin.org |
The resulting 3D contour maps from these models can guide the design of new, more potent derivatives by highlighting regions where bulky, electron-donating, or electron-withdrawing groups would be favorable or unfavorable for activity. nih.gov
Prediction of Theoretical ADMET Properties (Excluding in vivo data)
Before a compound can be considered for further development, it is crucial to assess its drug-likeness and pharmacokinetic profile. This is often done computationally by predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Various in silico tools and models, such as SwissADME and QikProp, are used to calculate these properties based on the molecule's structure. nih.govamazonaws.com
Key parameters evaluated include compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which predicts oral bioavailability. researchgate.netnih.gov Other important predicted properties are:
Gastrointestinal (GI) absorption: The likelihood of the compound being absorbed from the gut. amazonaws.comindexcopernicus.com
Blood-Brain Barrier (BBB) permeation: The ability of the compound to cross into the central nervous system.
Human serum protein binding: The extent to which the compound binds to proteins in the blood. nih.gov
Interaction with Cytochrome P450 enzymes: Prediction of whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes.
For various triazole derivatives, these computational analyses have been performed to evaluate their potential as drug candidates. nih.govindexcopernicus.compensoft.net The "Boiled-Egg" model is one such predictive tool that visualizes GI absorption and BBB permeation. indexcopernicus.com These theoretical predictions help to prioritize compounds for synthesis and experimental testing by flagging potential liabilities early in the discovery process.
Density Functional Theory (DFT) Applications in Conformational Analysis and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a versatile quantum mechanical method widely used to investigate the properties of 1,2,4-triazole derivatives. mdpi.comdnu.dp.ua One of its primary applications is in conformational analysis, where DFT is used to optimize the molecule's three-dimensional geometry and determine its most stable conformation (the one with the lowest energy). mdpi.com This is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.
DFT calculations can accurately predict various structural parameters, including bond lengths and bond angles, although these may sometimes differ slightly from experimental values obtained through methods like X-ray crystallography. mdpi.com The theory is also used to calculate atomic charges, such as Mulliken and Natural Population Analysis (NPA) charges, which provide insight into the electron distribution within the molecule and help identify reactive sites. researchgate.net
Furthermore, DFT is a powerful tool for predicting spectroscopic properties. It can be used to calculate and visualize vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. dnu.dp.ua This allows for the theoretical assignment of experimental spectra, aiding in the structural confirmation of newly synthesized compounds. Similarly, electronic transitions can be calculated to predict the UV-Visible absorption spectrum of the molecule. researchgate.net These theoretical predictions complement experimental data, providing a deeper understanding of the molecule's structural and electronic characteristics. nih.govnih.gov
Preclinical Biological Activity and Mechanistic Studies in Vitro and Molecular Focus
Evaluation of Specific Enzyme Inhibition Potency in Recombinant Systems
While specific enzymatic inhibition data for 5-((2-Bromobenzyl)thio)-1H-1,2,4-triazole is not extensively available in the public domain, the broader class of 1,2,4-triazole (B32235) derivatives has been widely investigated for its enzyme inhibitory potential against various targets. isp.edu.pk Studies on analogous structures suggest that the 1,2,4-triazole nucleus is a versatile pharmacophore capable of interacting with the active sites of numerous enzymes. isp.edu.pk
For instance, various 1,2,4-triazole derivatives have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathogenesis of neurological disorders like Alzheimer's disease. nih.govacs.org Additionally, enzymes like lipoxygenase (LOX) and urease have also been identified as targets for this class of compounds. nih.gov The inhibitory potential is often influenced by the nature and position of substituents on the triazole ring.
A study on a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives revealed potent inhibition of AChE, BChE, α-glucosidase, and urease. The IC50 values for the most active compounds were in the micromolar and even nanomolar range, highlighting the potential of the S-substituted 1,2,4-triazole scaffold in enzyme inhibition. nih.gov Although this study does not include the 2-bromobenzyl moiety, it underscores the importance of the thioether linkage and the substituents on the triazole ring for enzymatic activity.
Table 1: Enzyme Inhibition Data for Representative 1,2,4-Triazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Piperidine-substituted 1,2,4-triazoles | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |
| Piperidine-substituted 1,2,4-triazoles | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.gov |
| Piperidine-substituted 1,2,4-triazoles | α-Glucosidase | 36.74 ± 1.24 | nih.gov |
| Piperidine-substituted 1,2,4-triazoles | Urease | 19.35 ± 1.28 | nih.gov |
Receptor Binding Assays and Ligand-Target Interaction Profiling
The ability of this compound to bind to specific receptors is a key aspect of its potential pharmacological profile. While direct binding data for this exact compound is scarce, research on structurally related 1,2,4-triazole derivatives provides valuable insights. For example, a study on a series of [3-(arylmethyl)thio-5-aryl-4H- nih.govbenthamscience.commdpi.comtriazol-4-yl]acetic acids and their regioisomers investigated their binding affinity for human endothelin ETA and ETB receptors. benthamscience.com Several of these compounds, which also feature an S-benzyl-like moiety, exhibited micromolar affinity for these receptors, indicating that the 1,2,4-triazole thioether scaffold can interact with G-protein coupled receptors. benthamscience.com
Cellular Assays for Investigating Specific Biological Pathways (in vitro mechanistic studies)
The in vitro effects of 1,2,4-triazole derivatives have been explored in various cellular assays to elucidate their mechanisms of action. A significant body of research points towards the anticancer potential of this class of compounds. researchgate.netzsmu.edu.uaresearchgate.net For instance, studies have shown that certain 1,2,4-triazole derivatives can induce apoptosis in cancer cell lines. nih.gov The underlying mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.
Apoptosis Induction: Many 1,2,4-triazole derivatives have been shown to trigger programmed cell death in cancer cells. nih.gov
Cell Cycle Arrest: Some compounds in this class can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. nih.gov
Anti-inflammatory Pathways: Given that some triazoles inhibit enzymes like cyclooxygenases (COX), they may modulate inflammatory pathways within cells. nih.gov
Further cellular studies are necessary to specifically delineate the biological pathways affected by this compound.
Investigation of Molecular Mechanisms of Action at the Subcellular Level
Delving into the subcellular level, the molecular mechanisms of 1,2,4-triazole derivatives are diverse and target-dependent. The thione/thiol tautomerism of the 1,2,4-triazole ring is believed to be crucial for its biological activity, as it can influence the compound's ability to form hydrogen bonds and interact with biological targets like enzymes and receptors. oup.comrdd.edu.iq
Molecular docking studies have provided valuable insights into the potential interactions of 1,2,4-triazole derivatives with their targets. For example, docking studies of novel 1,2,3- and 1,2,4-triazole hybrids with the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) revealed that the thioether linkage and the triazole nitrogens can form key hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov This suggests that the sulfur atom and the nitrogen atoms of the triazole ring in this compound are likely critical for its molecular interactions.
The 2-bromobenzyl moiety is also expected to play a significant role. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The benzyl (B1604629) group can engage in hydrophobic and aromatic stacking interactions, further stabilizing the ligand-target complex.
Structure-Activity Relationship (SAR) Derivations from Analog Studies (focused on potency and binding affinities)
Structure-activity relationship (SAR) studies of 1,2,4-triazole derivatives have provided crucial information for the rational design of more potent and selective compounds. Several key structural features have been identified as important for biological activity:
The 1,2,4-Triazole Core: This heterocyclic ring acts as a rigid scaffold and a key pharmacophore, capable of participating in hydrogen bonding and other non-covalent interactions. nih.govnih.gov
The Thioether Linkage: The presence of a sulfur atom, often as a thioether, is a common feature in many biologically active 1,2,4-triazoles. nih.govacs.org This linkage provides flexibility and can contribute to binding affinity.
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact activity. Halogen atoms, such as the bromine in this compound, can modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. mdpi.com Studies on related compounds have shown that the presence and position of halogens can be crucial for potent antibacterial effects. nih.gov
Substituents on the Triazole Ring: Modifications at the N1, N4, and C5 positions of the triazole ring have been shown to dramatically alter the biological activity and selectivity of these compounds. nih.gov
A study on tri-substituted 1,2,4-triazoles as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction highlighted the importance of the substituents at the N4 and C5 positions for potency. nih.gov Similarly, research on somatostatin (B550006) receptor agonists demonstrated that the nature of the group at the N4 position significantly influences binding affinity. nih.gov
Advanced Research Topics and Future Directions
Rational Design and Synthesis of Novel Analogues for Enhanced Specificity or Potency
The rational design of novel analogues of 5-((2-Bromobenzyl)thio)-1H-1,2,4-triazole is a key strategy to improve its biological activity. This approach involves systematic structural modifications to optimize interactions with biological targets and enhance desired pharmacological properties. nih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups and structural motifs influence the compound's efficacy. scispace.comnih.gov
For instance, modifications can be introduced at several positions on the parent molecule:
The Benzyl (B1604629) Ring: Altering the substitution pattern on the benzyl ring can significantly impact activity. The introduction of different halogen atoms (e.g., chloro, fluoro) or other substituents (e.g., methoxy, trifluoromethyl) can modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity with a target protein. nih.gov For example, studies on similar heterocyclic compounds have shown that dihalobenzyl groups can increase antibacterial and antifungal efficacy compared to monohalobenzyl ones. nih.gov
The Triazole Core: While the 1,2,4-triazole (B32235) ring is often crucial for the compound's activity due to its ability to form hydrogen bonds and its dipole character, modifications to this core are also explored. nih.gov
The Thioether Linkage: The sulfur atom in the thioether bridge is a potential site for modification. Its replacement or the introduction of different linkers could alter the compound's flexibility and interaction with target enzymes.
The synthesis of these novel analogues often involves multi-step chemical procedures. researchgate.net Researchers frequently employ established synthetic routes for 1,2,4-triazoles and their derivatives, which may include the reaction of a substituted benzoyl chloride with a thiosemicarbazide (B42300), followed by cyclization. mdpi.commdpi.com The resulting triazole-thiol can then be alkylated with a substituted benzyl bromide to yield the desired thioether derivative. scispace.com
A crucial aspect of this research is the biological evaluation of the newly synthesized compounds. researchgate.netmdpi.com This typically involves in vitro assays to determine their activity against specific targets, such as enzymes or cell lines. nih.gov For example, in the context of anticancer research, the cytotoxic effects of new analogues would be evaluated against various cancer cell lines. nih.gov
Below is a table summarizing potential modifications and their expected impact based on general principles of medicinal chemistry:
| Molecular Position of Modification | Example of Modification | Potential Impact on Activity |
| 2-Bromo substituent on the benzyl ring | Replacement with other halogens (Cl, F) or electron-donating/withdrawing groups. | Altered lipophilicity and electronic properties, potentially improving target binding. |
| Other positions on the benzyl ring | Introduction of alkyl, alkoxy, or nitro groups. | Enhanced potency and selectivity. |
| Thioether linker | Replacement with an ether or amine linkage. | Modified conformational flexibility and metabolic stability. |
| 1H-1,2,4-triazole ring | Substitution on the nitrogen atoms. | Altered solubility and pharmacokinetic properties. |
Exploration of Alternative Bioisosteric Replacements within the Compound Scaffold
Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing lead compounds. researchgate.net This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be explored.
The 1,2,4-triazole ring itself is often considered a bioisostere for amide, ester, and carboxylic acid functionalities. nih.govnih.gov This is due to its similar steric and electronic properties, as well as its ability to participate in hydrogen bonding. nih.gov Researchers could investigate replacing the triazole core with other five-membered heterocycles such as oxadiazoles, thiadiazoles, or pyrazoles to assess the impact on activity. mdpi.com
Another area for bioisosteric replacement is the thioether linkage. The sulfur atom could be replaced with an oxygen (ether) or a methylene (B1212753) group (carbon bridge) to explore how this affects the compound's conformation and interaction with its biological target.
The following table outlines potential bioisosteric replacements for different moieties within the this compound scaffold:
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| 1,2,4-Triazole ring | 1,2,3-Triazole, Oxadiazole, Thiadiazole, Tetrazole | To modulate the electronic and hydrogen bonding properties of the core scaffold. researchgate.net |
| Thioether (-S-) | Ether (-O-), Methylene (-CH2-), Sulfoxide (-SO-), Sulfone (-SO2-) | To alter the linker's flexibility, polarity, and metabolic stability. |
| Bromo substituent (-Br) | Chloro (-Cl), Fluoro (-F), Trifluoromethyl (-CF3), Cyano (-CN) | To fine-tune the electronic and steric effects on the benzyl ring. cambridgemedchemconsulting.com |
The successful application of bioisosteric replacement has been demonstrated in the development of various drugs. For instance, the replacement of an amide bond with a triazole ring in the anticancer drug imatinib (B729) resulted in a significant enhancement of its activity. nih.gov
Development of Prodrug Strategies for Academic Research Compounds
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov The development of prodrug strategies for academic research compounds like this compound can be crucial for overcoming challenges related to poor solubility, permeability, or metabolic instability. acs.orgmdpi.com
A common approach is to attach a promoiety to the parent drug, which is cleaved off in vivo to release the active compound. nih.gov For this compound, the nitrogen atoms on the triazole ring could be functionalized with various promoieties to enhance its physicochemical properties. For example, attaching a phosphate (B84403) or an amino acid group could increase its water solubility.
The design of a successful prodrug requires careful consideration of the promoiety and the linker connecting it to the parent drug. The linker must be stable enough to allow the prodrug to reach its target site but also labile enough to be cleaved efficiently to release the active drug. nih.gov
| Prodrug Strategy | Promoieties | Potential Advantages |
| Improving water solubility | Phosphate, amino acids, sugars | Enhanced bioavailability for oral administration. |
| Enhancing membrane permeability | Lipophilic esters, carbamates | Improved absorption across biological membranes. |
| Targeted drug delivery | Specific enzyme-labile groups | Site-specific release of the active compound, reducing systemic toxicity. |
In an academic research setting, prodrug strategies can enable the in vivo evaluation of compounds that might otherwise be difficult to study due to poor pharmacokinetic properties. acs.org For instance, N-heterocyclic nitro compounds have been designed as prodrugs for cancer therapy, where they are activated by specific nitroreductase enzymes present in cancer cells. nih.gov
Integration with High-Throughput Screening Methodologies for New Target Discovery
High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly screen large libraries of compounds against a specific biological target. news-medical.net Integrating this compound and its analogues into HTS campaigns can accelerate the discovery of new biological targets and potential therapeutic applications for this class of compounds. ox.ac.uk
The process typically involves the following steps:
Library Generation: A diverse library of thio-triazole derivatives is synthesized, incorporating a wide range of structural variations.
Assay Development: A robust and automated assay is developed to measure the activity of the compounds against a specific target or in a phenotypic screen. news-medical.net
Screening: The compound library is screened against the target using robotic automation. nih.gov
Hit Identification and Validation: Compounds that show significant activity ("hits") are identified and then subjected to further validation and optimization. news-medical.net
HTS allows for the testing of thousands of compounds in a short period, significantly speeding up the initial stages of drug discovery. ox.ac.uk The data generated from HTS can provide valuable insights into the structure-activity relationships of thio-triazole compounds and help identify new lead compounds for further development. nih.gov
| HTS Approach | Description | Application for Thio-Triazole Compounds |
| Target-Based Screening | Compounds are screened against a specific, purified protein target. | To identify novel inhibitors of a particular enzyme or receptor. |
| Phenotypic Screening | Compounds are tested for their effects on whole cells or organisms. | To discover compounds with a desired biological effect without prior knowledge of the specific target. |
| High-Content Screening (HCS) | An advanced form of phenotypic screening that uses automated microscopy and image analysis. | To assess the effects of compounds on multiple cellular parameters simultaneously. |
Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.govpremierscience.com These computational tools can analyze large datasets to identify patterns and make predictions about the properties of new molecules, aiding in the rational design of more effective compounds. ed.ac.uk
In the context of this compound research, AI and ML can be applied in several ways:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new analogues before they are synthesized. This can help prioritize which compounds to make, saving time and resources. nih.gov
De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, providing new ideas for thio-triazole derivatives that may have enhanced activity.
Target Identification: AI can analyze biological data to identify new potential targets for this class of compounds. premierscience.com
The integration of AI and ML with traditional medicinal chemistry approaches has the potential to significantly streamline the design and optimization of thio-triazole-based therapeutic agents. nih.gov
Challenges and Opportunities in the Academic Research of Thio-Triazole Compounds
The academic research of thio-triazole compounds, including this compound, presents both challenges and opportunities.
Challenges:
Drug Resistance: The emergence of resistance to existing antimicrobial and anticancer agents is a major challenge. taylorandfrancis.com New thio-triazole derivatives must be designed to overcome these resistance mechanisms.
Synthetic Complexity: The synthesis of novel and complex analogues can be challenging and time-consuming, requiring advanced synthetic methodologies. rsc.org
Translational Gap: Bridging the gap between promising results in academic research and clinical development can be difficult due to a lack of resources and expertise in preclinical and clinical studies.
Opportunities:
Broad Biological Activity: The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. uobaghdad.edu.iqglobalresearchonline.net This provides a rich field for further exploration.
New Therapeutic Targets: The development of new technologies and a deeper understanding of disease biology are constantly revealing new therapeutic targets that can be explored with thio-triazole compounds.
Interdisciplinary Collaboration: The complexity of modern drug discovery necessitates collaboration between chemists, biologists, computational scientists, and clinicians. Academic research provides a fertile ground for such interdisciplinary collaborations.
Q & A
Q. What are the standard synthetic routes for 5-((2-Bromobenzyl)thio)-1H-1,2,4-triazole and its derivatives?
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors. For example, 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides are refluxed with hydrazine hydrate under acidic conditions (e.g., HCl) to form the triazole core. Subsequent alkylation with 2-bromobenzyl bromide introduces the thioether moiety . Key steps include:
- Formation of hydrazinecarbothioamides via condensation of 2-bromobenzoyl chloride with thiosemicarbazides.
- Cyclization under acidic reflux to yield the 1,2,4-triazole ring.
- Thioether linkage formation via nucleophilic substitution with 2-bromobenzyl halides.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C–S stretching at ~650 cm⁻¹, N–H vibrations at ~3200 cm⁻¹) .
- NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons of 2-bromobenzyl at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., using ORTEP-III for 3D visualization) .
Q. How do substituents on the triazole ring influence physicochemical properties?
Substituents like alkyl chains or electron-withdrawing groups (e.g., halogens) modulate solubility and stability. For instance:
- Hydrophobic groups (e.g., decyl chains) enhance lipophilicity, improving membrane permeability in biological assays .
- Electron-deficient substituents (e.g., nitro groups) increase thermal stability but reduce aqueous solubility .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP functional) optimize molecular geometry and compute frontier orbitals. For example:
- HOMO-LUMO gaps indicate charge-transfer potential (e.g., gaps <4 eV suggest reactivity in electrophilic substitution) .
- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions, such as delocalization between the triazole ring and 2-bromobenzyl group .
- Case Study : DFT studies on this compound derivatives show strong σ-hole interactions at the bromine atom, influencing halogen bonding in crystal structures .
Q. What strategies resolve contradictory bioactivity data in antimicrobial studies?
Discrepancies often arise from assay conditions or substituent effects. To address this:
- Standardize Assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-Activity Relationships (SAR) : Longer alkyl chains (e.g., decyl) enhance antifungal activity, while shorter chains (e.g., methyl) reduce it .
- Synergistic Studies : Combine with known antifungals (e.g., fluconazole) to assess potentiation effects .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
Regioselectivity is controlled by:
- Directing Groups : Electron-donating groups (e.g., –OCH₃) at the 4-position of the triazole direct electrophilic substitution to the 5-position .
- Catalytic Systems : Palladium catalysts enable Suzuki-Miyaura coupling at the bromine site without disrupting the thioether linkage .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to temporarily block reactive sites during multi-step syntheses .
Methodological Notes
- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) .
- Data Validation : Cross-reference crystallographic data (CCDC codes) with computational models to confirm bond lengths and angles .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and account for solvent cytotoxicity (e.g., DMSO ≤1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
